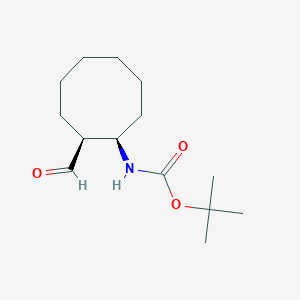
N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide: is a complex organic compound that features a pyridazinyl-pyridinyl moiety linked to a piperazine ring, which is further connected to a sulfonyl-phenyl-acetamide group
作用機序
Target of Action
Related compounds have shown significant activity on the kinase p70s6kβ , which could suggest a potential target for this compound.
Mode of Action
Based on the activity of related compounds, it can be inferred that it might interact with its target kinase, potentially leading to changes in the kinase’s activity .
Result of Action
Related compounds have shown to induce apoptosis in certain cell lines , suggesting a potential cytotoxic effect.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
-
Formation of the Pyridazinyl-Pyridinyl Core: : The initial step involves the synthesis of the pyridazinyl-pyridinyl core. This can be achieved through a condensation reaction between 2-chloropyridine and hydrazine hydrate, followed by cyclization to form the pyridazinyl ring.
-
Piperazine Coupling: : The pyridazinyl-pyridinyl intermediate is then reacted with piperazine under basic conditions to form the piperazinyl derivative.
-
Sulfonylation: : The piperazinyl derivative undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the sulfonylated product.
-
Acetylation: : Finally, the sulfonylated product is acetylated using acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinyl ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
科学的研究の応用
Chemistry
In chemistry, N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
類似化合物との比較
Similar Compounds
- N-(4-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)phenyl)acetamide
- N-(4-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)benzamide
Uniqueness
Compared to similar compounds, N-(4-((4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfonyl-phenyl-acetamide moiety, in particular, enhances its solubility and stability, making it a more versatile compound for various applications.
特性
IUPAC Name |
N-[4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-16(28)23-17-5-7-18(8-6-17)31(29,30)27-14-12-26(13-15-27)21-10-9-20(24-25-21)19-4-2-3-11-22-19/h2-11H,12-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSGYQJHDRKAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(Dimethylamino)methyl]-6-methoxy-4-methylbenzenol](/img/structure/B2837404.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2837406.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-[(2,6-dichlorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2837412.png)
![N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2837415.png)




![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2837422.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2837423.png)

